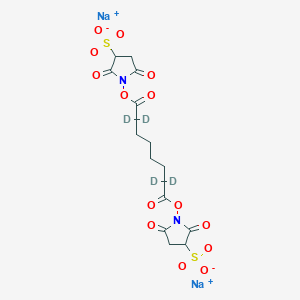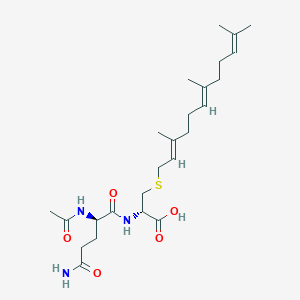
Apostatin-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Apostatin-1 is a small molecule compound known for its ability to inhibit apoptosis and activate autophagy. It has shown promise in restoring cellular homeostasis in cells with accumulated mutant proteins such as tau, α-synuclein, or huntingtin. This compound selectively inhibits the TNF receptor-associated death domain protein (TRADD), making it a potential therapeutic agent for neurodegenerative diseases .
准备方法
Synthetic Routes and Reaction Conditions
Apostatin-1, chemically known as N-Cycloheptyl-β-[(4,5-dihydro-1-methyl-1H-imidazol-2-yl)thio]-benzeneacetamide, can be synthesized through a series of organic reactionsThe reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound’s synthesis at a larger scale would likely involve optimization of the laboratory-scale reactions. This includes scaling up the reactions, ensuring purity through high-performance liquid chromatography (HPLC), and maintaining stringent quality control measures .
化学反应分析
Types of Reactions
Apostatin-1 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to modify its functional groups, such as reducing the imidazole ring.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the thioether linkage
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include oxidized derivatives (sulfoxides and sulfones), reduced forms of the compound, and substituted analogs with modified functional groups .
科学研究应用
Apostatin-1 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study apoptosis and autophagy mechanisms.
Biology: Investigated for its role in modulating cellular pathways and protein interactions.
Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases like Alzheimer’s disease and amyotrophic lateral sclerosis (ALS).
作用机制
Apostatin-1 exerts its effects by selectively inhibiting the TNF receptor-associated death domain protein (TRADD). It binds to the N-terminal TRAF2-binding domain of TRADD, disrupting its interaction with other proteins like TRADD-C and TRAF2. This modulation leads to the ubiquitination of receptor-interacting protein kinase 1 (RIPK1) and beclin 1, thereby blocking apoptosis and activating autophagy. This dual action helps restore cellular homeostasis in cells with accumulated mutant proteins .
相似化合物的比较
Apostatin-1 is unique in its dual ability to inhibit apoptosis and activate autophagy. Similar compounds include:
Necrostatin-1: Inhibits RIPK1 but does not activate autophagy.
Bortezomib: Induces apoptosis but does not have autophagy-activating properties.
Beclin 1 modulators: Activate autophagy but do not inhibit apoptosis
This compound stands out due to its selective inhibition of TRADD and its ability to modulate both apoptosis and autophagy pathways, making it a promising candidate for therapeutic applications in neurodegenerative diseases .
属性
分子式 |
C19H27N3OS |
|---|---|
分子量 |
345.5 g/mol |
IUPAC 名称 |
N-cycloheptyl-2-[(1-methyl-4,5-dihydroimidazol-2-yl)sulfanyl]-2-phenylacetamide |
InChI |
InChI=1S/C19H27N3OS/c1-22-14-13-20-19(22)24-17(15-9-5-4-6-10-15)18(23)21-16-11-7-2-3-8-12-16/h4-6,9-10,16-17H,2-3,7-8,11-14H2,1H3,(H,21,23) |
InChI 键 |
OXBMBNASDMMXSA-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN=C1SC(C2=CC=CC=C2)C(=O)NC3CCCCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


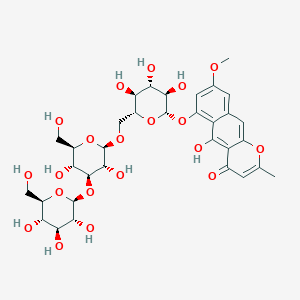
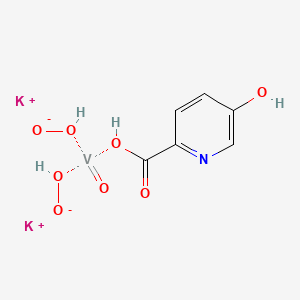
![(2S,4S)-N-[(2S,4S,6S)-1-[[(2S,3R)-1-[[1-[[(2S)-1-[[(2S)-1-[[1-[[1-[[3-[[(2S)-1-(dimethylamino)propan-2-yl]amino]-3-oxopropyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-hydroxy-4-methyl-1-oxopentan-2-yl]amino]-6-hydroxy-4-methyl-1,8-dioxodecan-2-yl]-4-methyl-1-[(E,4R)-4-methylhex-2-enoyl]pyrrolidine-2-carboxamide](/img/structure/B11929798.png)
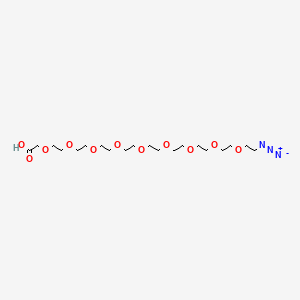
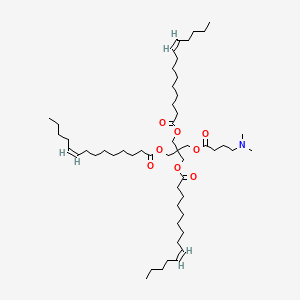
![zinc;N-[(2R)-1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate](/img/structure/B11929832.png)
![methyl (15R,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate](/img/structure/B11929841.png)
![5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-(2-propyn-1-yl)pentanamide](/img/structure/B11929847.png)
